molecular formula C7H7KO4 B1391396 Potassium 2-(furan-2-ylmethoxy)acetate CAS No. 1211818-24-4

Potassium 2-(furan-2-ylmethoxy)acetate

Cat. No. B1391396
CAS RN: 1211818-24-4
M. Wt: 194.23 g/mol
InChI Key: HBDXKTBGJBNQLT-UHFFFAOYSA-M
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Description

Potassium 2-(furan-2-ylmethoxy)acetate is a chemical compound with the CAS Number: 1211818-24-4 . It has a molecular weight of 194.23 and its IUPAC name is potassium (2-furylmethoxy)acetate . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for Potassium 2-(furan-2-ylmethoxy)acetate is 1S/C7H8O4.K/c8-7(9)5-10-4-6-2-1-3-11-6;/h1-3H,4-5H2,(H,8,9);/q;+1/p-1 . This indicates the presence of a potassium ion (K+) and a complex organic molecule (C7H7O4-) in the compound.


Physical And Chemical Properties Analysis

Potassium 2-(furan-2-ylmethoxy)acetate is a powder that is stored at room temperature . Its molecular weight is 194.23 and its molecular formula is C7H7KO4 .

Scientific Research Applications

Organic Semiconductors

Furan derivatives are used to fabricate high-performance organic field-effect transistors, organic solar cells, dye-sensitized solar cells, and organic light-emitting diodes .

Medicinal Chemistry

The furan nucleus incorporation is a significant synthetic strategy in drug discovery due to its high therapeutic properties. Furan-related drugs have a broad scope in treating various conditions in clinical medicines .

Resin and Agrochemicals Production

Furan is considered a green and environmentally friendly material used in producing pharmaceuticals, resin, agrochemicals, and lacquers. It serves as a key starting material for preparing many useful products .

Antibacterial Agents

Recent advances in furan chemistry include synthesizing novel furan derivatives with antibacterial activity. These compounds are synthesized using various chemical reactions such as Suzuki–Miyaura cross-coupling .

Chemical Research

Advanced research on furan derivatives focuses on studying stereospecific reactions, aromaticity, and regioselectivity to enhance practical applications and contribute to the comprehensive knowledge base of furan chemistry .

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding dust formation and ensuring adequate ventilation . It should not be released into the environment .

properties

IUPAC Name

potassium;2-(furan-2-ylmethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4.K/c8-7(9)5-10-4-6-2-1-3-11-6;/h1-3H,4-5H2,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDXKTBGJBNQLT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211818-24-4
Record name potassium 2-(furan-2-ylmethoxy)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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